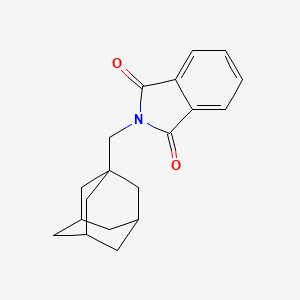![molecular formula C15H12ClNO2 B5226346 1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5226346.png)
1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one is a chemical compound that belongs to the class of chalcones. It is also known as 4-CPA and has a molecular formula of C15H11ClO2N. This compound has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and industry.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been found to possess various biochemical and physiological effects. In vitro studies have shown that the compound possesses antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to inhibit the growth of various cancer cell lines.
実験室実験の利点と制限
One of the advantages of using 1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one in lab experiments is its low toxicity and biodegradability. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has potential applications in various fields. Future research could focus on further elucidating the compound's mechanism of action, as well as its potential use in the treatment of various diseases. Additionally, research could focus on developing more efficient synthesis methods for the compound and exploring its potential applications in industry and agriculture.
合成法
The synthesis of 1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one can be achieved through several methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol and the product is obtained after purification through recrystallization.
科学的研究の応用
1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields. In medicine, it has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, 1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been found to possess pesticidal properties. It has been studied as a potential alternative to synthetic pesticides due to its biodegradability and low toxicity.
In industry, 1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-7-5-11(6-8-12)14(18)9-10-17-13-3-1-2-4-15(13)19/h1-10,17,19H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNWAIBJJGRRSJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5226266.png)
![2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide](/img/structure/B5226267.png)
![2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5226275.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5226277.png)
![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5226304.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)
![2,6-di-tert-butyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5226316.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5226321.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)
![1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226343.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)

![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)